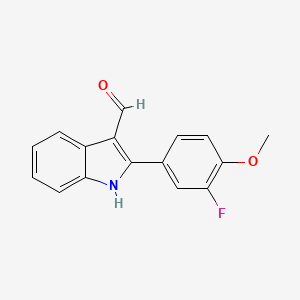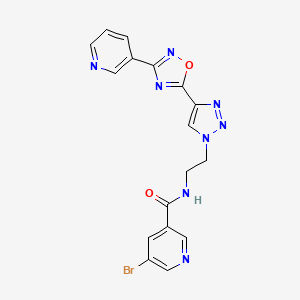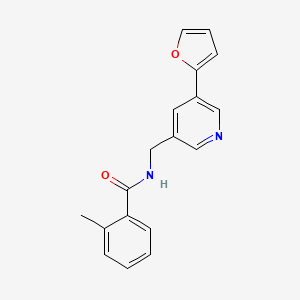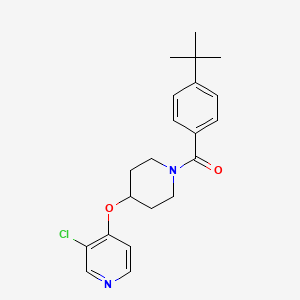
2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an indole moiety with an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the use of a Grignard reagent, which is prepared by reacting 3-fluoro-4-methoxyphenyl magnesium bromide with indole-3-carboxaldehyde under controlled conditions. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure the stability of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This might involve the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
作用机制
The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
相似化合物的比较
Similar Compounds
3-fluoro-4-methoxyacetophenone: Another compound with a similar fluoro and methoxy substitution pattern on the phenyl ring.
1-(3-fluoro-4-methoxyphenyl)ethanone: Shares the same phenyl substitution but differs in the functional group attached to the indole moiety.
Uniqueness
2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde is unique due to its indole core structure combined with the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-20-15-7-6-10(8-13(15)17)16-12(9-19)11-4-2-3-5-14(11)18-16/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSSVPDXSVLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2494860.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)


![(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2494866.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[(1-{[(pyridin-3-yl)methyl]carbamoyl}propyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2494868.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)
![9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2494875.png)
![N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2494876.png)

![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)


